Lipophilicity Contrast: 5-Bromo-4-phenylpyridin-2-amine vs. 5-Bromo-N-phenylpyridin-2-amine — XLogP3 Difference of 0.6 Log Units
In 2-aminopyridine-based kinase inhibitor programmes, lipophilicity is a key driver of passive permeability, metabolic clearance, and off-target promiscuity. The target compound 5-bromo-4-phenylpyridin-2-amine has a computed XLogP3 of 2.8, whereas the N-phenyl regioisomer 5-bromo-N-phenylpyridin-2-amine (CAS 54904-03-9) exhibits an XLogP of 3.4 (or calculated LogP of 3.66) — a difference of +0.6 to +0.86 log units, representing approximately a 4- to 7-fold higher lipophilicity for the N-phenyl analog [1]. This magnitude of difference is sufficient to move a compound across critical lipophilicity thresholds (e.g., exceeding Lipinski's LogP ≤5 guideline after scaffold decoration), thereby elevating the risk of poor solubility, high metabolic turnover, and hERG-related cardiac safety liabilities relative to the target compound [2].
| Evidence Dimension | Computed octanol–water partition coefficient (XLogP3 / LogP) |
|---|---|
| Target Compound Data | XLogP3 = 2.8 (PubChem); LogP = not independently reported |
| Comparator Or Baseline | 5-Bromo-N-phenylpyridin-2-amine (CAS 54904-03-9): XLogP = 3.4; calculated LogP = 3.6607 |
| Quantified Difference | ΔXLogP = +0.6 (target lower); ΔLogP ≈ +0.86 (target lower) |
| Conditions | Computed values (XLogP3 algorithm v3.0; ACD/Labs LogP); no experimental logD₇.₄ available for either compound |
Why This Matters
A 0.6-unit lower XLogP3 confers improved starting lipophilicity for lead optimisation, reducing the probability of encountering solubility-limited absorption or promiscuous off-target pharmacology.
- [1] PubChem. (2025). Compound Summary for CID 53485509: 5-Bromo-4-phenylpyridin-2-amine — Computed Properties (XLogP3 = 2.8). National Center for Biotechnology Information. View Source
- [2] Waring, M. J. (2010). Lipophilicity in drug discovery. Expert Opinion on Drug Discovery, 5(3), 235–248. DOI: 10.1517/17460441003605098 View Source
